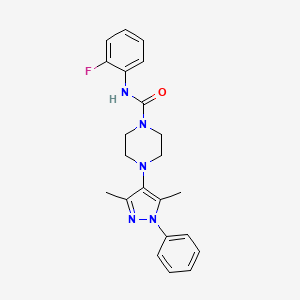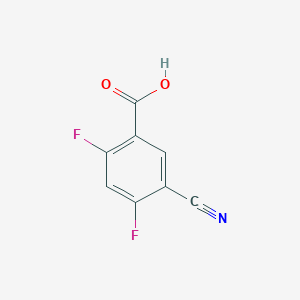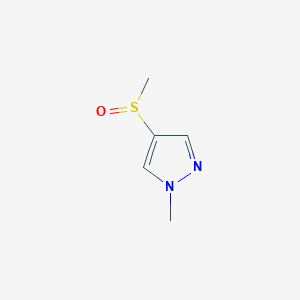![molecular formula C14H11Cl2N3O2S B2946373 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide CAS No. 1387889-78-2](/img/structure/B2946373.png)
5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide, also known as DCTP, is a chemical compound that has been the subject of various scientific studies. This compound is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells. It has also been shown to reduce the production of reactive oxygen species in cells, which can lead to cell damage and death. In addition, 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide has been found to reduce the production of inflammatory cytokines and chemokines in cells, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation of using 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide.
Métodos De Síntesis
The synthesis of 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide involves the reaction between 5,6-dichloronicotinic acid and 3-(cyclopropylcarbamoyl)thiophene-2-carbonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide. The resulting product is then purified by column chromatography to obtain 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide in high purity.
Aplicaciones Científicas De Investigación
5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide has also been studied for its anti-inflammatory properties. It has been found to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo.
Propiedades
IUPAC Name |
5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-10-5-7(6-17-11(10)16)12(20)19-14-9(3-4-22-14)13(21)18-8-1-2-8/h3-6,8H,1-2H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOOSZHCQQDCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

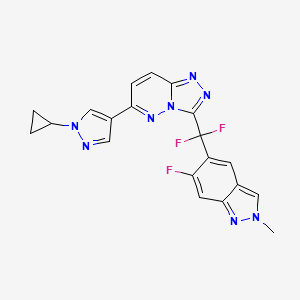
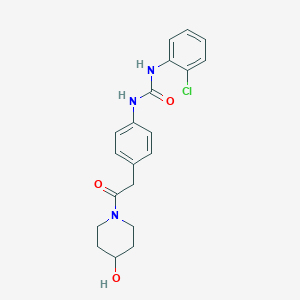
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)

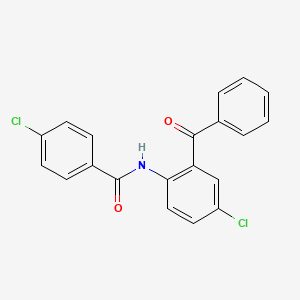
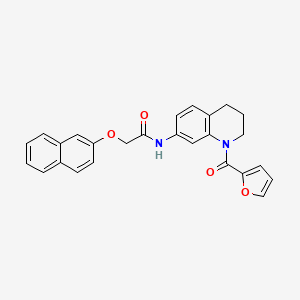
![6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2946300.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2946301.png)

![7-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)
![3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2946305.png)
